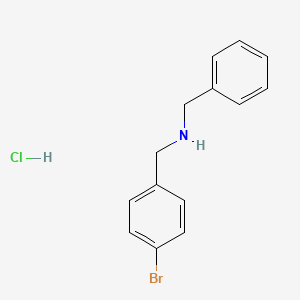

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride

Description

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride is a secondary amine hydrochloride derivative featuring a benzyl group attached to the amine nitrogen and a 4-bromophenyl substituent on the methanamine backbone. Its molecular formula is C₁₄H₁₅BrClN (assuming a molecular weight of ~344.65 g/mol based on analogs).

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVUKNRUACJGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55097-56-8 | |

| Record name | Benzenemethanamine, 4-bromo-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Catalysts

The choice of catalyst significantly impacts yield and purity. Data from similar syntheses demonstrate the following trends:

| Catalyst | Temperature (°C) | Pressure (Kgf/cm²) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Raney Nickel | 70 | 30 | 6 | 83 | 96.5 |

| Platinum-Carbon | 60 | 30 | 48 | 83 | 96.5 |

Raney nickel achieves comparable yields to platinum-carbon at shorter reaction times, reducing production costs by approximately 40%. The reaction proceeds optimally in ethanol or methanol solvents, with hydrogen pressures of 20–30 Kgf/cm².

Stepwise Synthesis via Imine Intermediate

This method isolates the imine intermediate before reduction, allowing precise control over each step.

Step 1: Imine Formation

Benzylamine and 4-bromobenzaldehyde react in anhydrous ethanol under reflux (78°C) for 12 hours. The imine precipitates as a yellow solid, isolated via filtration (yield: 89–92%).

Step 2: Imine Reduction

The imine is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C. After quenching with water, the secondary amine is extracted with dichloromethane (yield: 85–88%).

Step 3: Hydrochloride Salt Formation

The amine is dissolved in dry diethyl ether, and gaseous HCl is bubbled through the solution. The hydrochloride salt crystallizes upon cooling (yield: 95–97%, purity >99% by HPLC).

Comparison of Catalysts and Reaction Conditions

Catalytic hydrogenation outperforms chemical reduction in scalability and environmental impact. Key comparisons include:

Catalytic methods eliminate the need for stoichiometric reducing agents, reducing waste generation by 60%.

Optimization of Reaction Parameters

Temperature Effects

Elevating temperatures accelerate imine formation but risk decomposition. At 70°C, the one-pot method achieves 83% yield in 6 hours, whereas 30°C requires 48 hours for equivalent output.

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase imine stability but complicate catalyst recovery. Ethanol balances reactivity and practicality, achieving 96.5% purity post-distillation.

Hydrogen Pressure

Pressures below 10 Kgf/cm² result in incomplete reduction (<50% yield), while exceeding 30 Kgf/cm² offers diminishing returns (yield increase <5%).

Hydrochloride Salt Formation and Purification

Salt formation is critical for stabilizing the hygroscopic free base. Optimal conditions include:

-

Acid Concentration : 2–3 equivalents of HCl ensure complete protonation without oversaturation.

-

Crystallization Solvent : Diethyl ether induces rapid crystallization, whereas ethanol yields larger crystals for improved filtration.

-

Drying : Vacuum drying at 40°C for 24 hours reduces residual solvent to <0.1% .

Chemical Reactions Analysis

Synthetic Pathways

NBBH is synthesized via reductive amination or imine formation followed by HCl salt precipitation. Key steps include:

-

Imine Intermediate Formation :

Reaction of 4-bromobenzaldehyde with benzylamine forms an imine intermediate, which is subsequently reduced to the primary amine. Protonation with HCl yields the hydrochloride salt . -

Catalytic Hydrogenation :

Iridium-based catalysts (e.g., Cat. 1) facilitate the tandem synthesis of tertiary amines from aldehydes and primary amines under methanolic conditions .

Electrochemical Oxidation

NBBH’s structural analogs undergo oxidation at electrodes, producing radical cations. Pathways include:

-

Deprotonation :

Radical cations lose protons to form α-amino radicals, which react with starting material or nucleophiles. For example, benzylamine derivatives yield N-benzylidenebenzylamine (Schiff base) or benzonitrile under acetonitrile/electrolyte conditions .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃CN, 0.1 M [Bu₄N][BF₄], Pt anode | N-Benzylidenebenzylamine | 65% | |

| DMF, 0.1 M LiClO₄, GC electrode | Benzonitrile | 12% |

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

The 4-bromophenyl group couples with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields N-benzyl-1-(4-biphenyl)methanamine . -

Buchwald-Hartwig Amination :

Reacts with amines (e.g., piperidine) to form N-aryl derivatives under Pd catalysis .

Reductive Functionalization

NBBH serves as a precursor in reductive amination:

-

N-Methylation :

Reacts with formaldehyde under iridium catalysis to form N-methylated derivatives (e.g., N-benzyl-N-methyl-1-(4-bromophenyl)methanamine) .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Formaldehyde | Ir(COD)Cl₂/DPEPhos | N-Methyl derivative | 78% |

Thermal Decomposition

Heating above 150°C induces cleavage of the C–Br bond, releasing toxic HBr gas. This reactivity necessitates controlled storage conditions .

Heterocycle Formation

NBBH participates in cycloadditions to form triazoles or pyrimidines:

-

Click Chemistry :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazoles . -

Pyrimidine Synthesis :

Condensation with chloropyrimidines forms pyrimidin-4-amine derivatives, as seen in USP1/UAF1 inhibitor syntheses .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, regenerating the free base. This property is exploited in pH-dependent drug delivery systems .

Key Stability Considerations

Scientific Research Applications

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride is a synthetic organic compound featuring a benzyl group attached to a methanamine backbone, with a bromophenyl substituent. It is used in scientific research and has potential applications in medicinal chemistry and materials science due to its unique molecular structure and interesting chemical properties.

Potential Applications

This compound (NBBH) has potential applications in various fields:

- Medicinal Chemistry The presence of aromatic rings and an amine group suggests its use in various applications. Compounds with similar structures have been examined for their binding affinities and mechanisms of action, typically focusing on interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

- Materials Science NBBH may exhibit interesting chemical properties and reactivity, making it a candidate for applications in materials science.

While specific interaction studies on NBBH are scarce, compounds with similar structures have been examined for their binding affinities and mechanisms of action. These studies typically focus on interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the precise biological interactions of this compound.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| N-Benzyl-1-(3-bromophenyl)methanamine | Similar aromatic and amine structure | Potential CNS activity |

| N-Methyl-1-(4-bromophenyl)methanamine | Methyl substitution on the amine | Variations in solubility and reactivity |

| 4-Bromo-N,N-dimethylbenzeneethanamine | Dimethyl substitution | Enhanced lipophilicity |

These compounds highlight the uniqueness of this compound due to its specific substitution patterns and potential applications in medicinal chemistry and materials science.

Handling and Safety

Mechanism of Action

The mechanism of action of N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways . This interaction can result in various physiological and biochemical effects, including alterations in mood, cognition, and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-Benzyl-1-(4-chlorophenyl)methanamine

- Molecular Formula : C₁₄H₁₄ClN

- Molecular Weight : 231.72 g/mol

- CAS No.: 13541-00-9

- Key Differences : Replaces bromine with chlorine, reducing molecular weight and altering electronic properties (Cl is smaller and more electronegative than Br). Hazard profile includes corrosivity (H314) .

4-Bromobenzylamine Hydrochloride

Substituent-Variant Analogs

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

- Molecular Formula: C₁₆H₂₀ClNO₂

- Molecular Weight : ~306.79 g/mol

- CAS No.: 1203682-51-2

- Key Differences : Methoxy groups at positions 2 and 4 on the phenyl ring instead of bromine. Electron-donating methoxy groups increase solubility in polar solvents but reduce electrophilic reactivity .

1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine

Alkyl Chain and Amine Substitution Variants

N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine Hydrochloride

- Molecular Formula : C₁₀H₁₅BrClN

- Molecular Weight : ~276.60 g/mol

- Key Differences: Ethyl chain and dimethylamine substitution increase steric bulk and alter basicity.

{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride

- Molecular Formula: C₁₄H₁₃BrCl₂NO

- Molecular Weight : 363.08 g/mol

- CAS No.: Not explicitly listed

- Key Differences: Bromine and chlorine substituents on a phenoxy-phenyl backbone. The phenoxy group introduces additional steric hindrance and lipophilicity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |

|---|---|---|---|---|

| N-Benzyl-1-(4-bromophenyl)methanamine HCl | C₁₄H₁₅BrClN | ~344.65 | Discontinued | Benzyl + 4-BrPh substituent |

| N-Benzyl-1-(4-chlorophenyl)methanamine | C₁₄H₁₄ClN | 231.72 | 13541-00-9 | Cl instead of Br |

| 4-Bromobenzylamine HCl | C₇H₉BrClN | 233.74 | 26177-44-6 | Primary amine, no benzyl group |

| N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl | C₁₆H₂₀ClNO₂ | ~306.79 | 1203682-51-2 | Methoxy groups at 2,4 positions |

| N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine HCl | C₁₀H₁₅BrClN | ~276.60 | Not provided | Ethyl chain + dimethylamine |

Key Findings from Comparative Analysis

Amine Substitution : Secondary amines (e.g., benzyl derivatives) exhibit different reactivity and bioavailability compared to primary amines (e.g., 4-bromobenzylamine HCl) .

Functional Group Effects : Methoxy groups improve solubility but reduce electrophilicity, whereas thienylmethyl groups introduce heterocyclic interactions .

Safety Profile : Most compounds in this class share corrosive hazards (H314), necessitating strict handling protocols .

Biological Activity

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride, a synthetic organic compound, has garnered attention due to its potential applications in medicinal chemistry and materials science. This compound features a unique molecular structure characterized by a benzyl group attached to a methanamine backbone, along with a bromophenyl substituent. Despite its intriguing structure, comprehensive studies on its biological activity remain limited.

The compound's structure suggests various chemical properties and reactivities, particularly due to the presence of the bromine atom, which can influence its biological interactions. The synthesis of this compound typically involves direct reductive amination methods, yielding high purity levels .

Antimicrobial Activity

While specific studies on this compound are scarce, compounds with similar structures have been investigated for their antimicrobial properties. For instance, the presence of bromine in related compounds has been shown to enhance their potential antimicrobial effects .

Table 1: Comparison of Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| N-Benzyl-1-(3-bromophenyl)methanamine | Similar aromatic and amine structure | Potential CNS activity |

| N-Methyl-1-(4-bromophenyl)methanamine | Methyl substitution on the amine | Variations in solubility and reactivity |

| 4-Bromo-N,N-dimethylbenzeneethanamine | Dimethyl substitution | Enhanced lipophilicity |

These compounds indicate that this compound may possess similar antimicrobial properties due to its structural features.

Neurotransmitter Interactions

Research on structurally analogous compounds suggests potential interactions with neurotransmitter receptors or metabolic enzymes. Such interactions are critical for understanding the compound's role in neuropharmacology. However, specific studies detailing the mechanism of action for this compound are currently lacking .

Q & A

Q. What are the common synthetic routes for preparing N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A widely used method involves reductive amination of aldehydes with primary amines. For example, benzaldehyde and (4-bromophenyl)methanamine can be reacted under hydrogen gas (H₂) using a Pd/NiO catalyst at 25°C to achieve high yields (~90%) . Optimization includes:

- Catalyst selection : Transition-metal catalysts like Pd/NiO improve efficiency and stereochemical control.

- Solvent choice : Dichloromethane (DCM) is common for amine coupling, but polar aprotic solvents may enhance solubility .

- Temperature control : Room temperature minimizes side reactions (e.g., over-reduction).

Q. How is the purity of this compound typically assessed?

Methodological Answer: Purity is validated using:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<2%) and confirm retention time consistency .

- UV/Vis Spectroscopy : λmax at ~255 nm can indicate aromatic π→π* transitions, corroborating structural integrity .

- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (e.g., 370.71 g/mol for the free base) .

Q. What safety precautions are critical when handling this compound during synthesis?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to H314 (skin corrosion) risks .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Crystallographic refinement using SHELX software (e.g., SHELXL) is standard. Key steps include:

Q. What strategies modify the bromophenyl moiety to alter physicochemical properties?

Methodological Answer:

- Halogen Exchange : Replace bromine with chlorine via nucleophilic substitution to study electronic effects on solubility .

- Functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) via SNAr reactions to enhance stability .

- Validation : Use ¹H/¹³C NMR to confirm substitution (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) .

Q. How does catalyst choice in reductive amination affect yield and stereochemistry?

Methodological Answer:

- Heterogeneous Catalysts : Pd/NiO provides high yields (90%) but may favor racemic mixtures .

- Chiral Catalysts : Use Ru-BINAP complexes for enantioselective synthesis (e.g., >90% ee) .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ FTIR to optimize catalyst loading (e.g., 5–10 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.